

Echothiopate Iodide in Neuropharmacological Research: A Technical Guide

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Compound of Interest		
Compound Name:	Echothiopate iodide	
Cat. No.:	B1671087	Get Quote

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Executive Summary

Echothiopate iodide, an organophosphate compound, is a long-acting, irreversible cholinesterase inhibitor.[1] While its clinical applications, primarily in the treatment of glaucoma and accommodative esotropia, are well-documented, its utility in basic neuropharmacological research is equally significant.[1][2] This technical guide provides an in-depth overview of the fundamental research applications of Echothiopate iodide, focusing on its mechanism of action, its use in creating experimental models of cholinergic system dysregulation, and its effects on various neurophysiological parameters. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and illustrates critical pathways and workflows to support further investigation into the cholinergic system.

Mechanism of Action

Echothiopate iodide exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into acetate and choline.[3] The inhibition is characterized by the formation of a stable, covalent bond between the phosphorus atom of Echothiopate and the serine hydroxyl group within the active site of AChE.[3] This bond is highly resistant to hydrolysis, leading to a prolonged and effectively irreversible inactivation of the enzyme.[3][4]

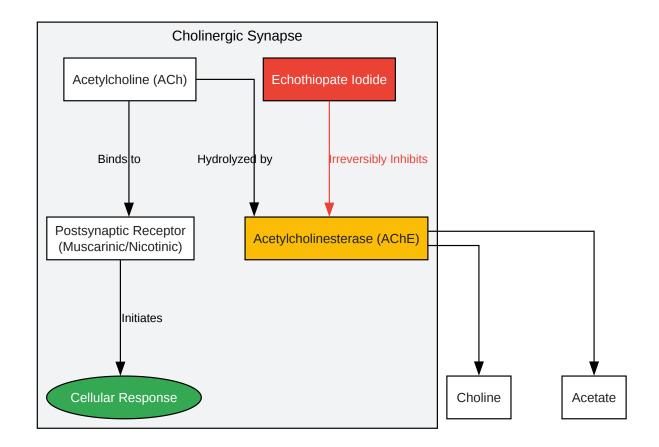


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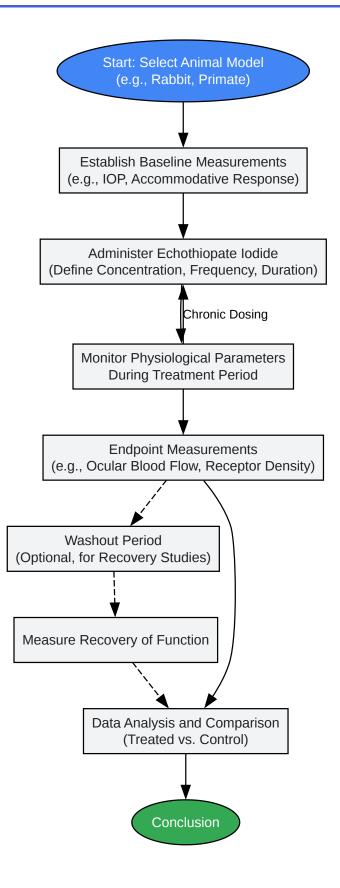
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The consequence of AChE inhibition is the accumulation of ACh at cholinergic synapses, leading to enhanced and prolonged stimulation of both muscarinic and nicotinic acetylcholine receptors.[3][5] This potentiation of cholinergic transmission underlies its therapeutic effects and its utility as a research tool to study the consequences of a hypercholinergic state.[5]

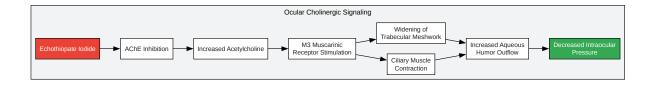












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